N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-phenoxybenzamide” is a chemical compound with a complex structure . It is available from suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. The compound contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom . This ring is substituted with an ethyl group at the 5-position . The thiadiazole ring is also linked to a sulfamoyl group, which in turn is connected to a phenyl ring . The phenyl ring is further substituted with a phenoxybenzamide group .Scientific Research Applications
Glutaminase Inhibition
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-phenoxybenzamide, as a sulfonamide derivative, has potential applications in inhibiting glutaminase. Glutaminase inhibitors like BPTES analogs, which share structural similarities with this compound, have been shown to be effective in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).
Antimicrobial Activity
Compounds structurally related to this compound have demonstrated significant antimicrobial activity. For example, sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds have shown activity against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, and Mycobacterium species (Krátký et al., 2012).
Photodynamic Therapy
Sulfonamides with a thiadiazol moiety, such as this compound, could have potential applications in photodynamic therapy. Studies on zinc phthalocyanine substituted with thiadiazole derivatives have shown promising results in terms of high singlet oxygen quantum yield, indicating their potential use as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Solubility Improvement
The structural design of this compound is conducive to solubility improvement. Analogous compounds have been developed with enhanced aqueous solubility, which is crucial for drug development and formulation (Shukla et al., 2012).
Mechanism of Action
1,3,4-Thiadiazole derivatives have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells . Furthermore, due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S2/c1-2-21-25-26-23(32-21)27-33(29,30)20-14-10-17(11-15-20)24-22(28)16-8-12-19(13-9-16)31-18-6-4-3-5-7-18/h3-15H,2H2,1H3,(H,24,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKFMAIECLRAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.